Benzenesulfonic acid, undecyl-, ammonium salt Benzenesulfonic acid, undecyl-, ammonium salt
Brand Name: Vulcanchem
CAS No.: 61931-75-7
VCID: VC18444520
InChI: InChI=1S/C17H28O3S.H3N/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)21(18,19)20;/h11-12,14-15H,2-10,13H2,1H3,(H,18,19,20);1H3
SMILES:
Molecular Formula: C17H31NO3S
Molecular Weight: 329.5 g/mol

Benzenesulfonic acid, undecyl-, ammonium salt

CAS No.: 61931-75-7

Cat. No.: VC18444520

Molecular Formula: C17H31NO3S

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, undecyl-, ammonium salt - 61931-75-7

Specification

CAS No. 61931-75-7
Molecular Formula C17H31NO3S
Molecular Weight 329.5 g/mol
IUPAC Name azane;2-undecylbenzenesulfonic acid
Standard InChI InChI=1S/C17H28O3S.H3N/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)21(18,19)20;/h11-12,14-15H,2-10,13H2,1H3,(H,18,19,20);1H3
Standard InChI Key LZUMCTSZZMZIJH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.N

Introduction

Chemical Identity and Structural Properties

Benzenesulfonic acid, undecyl-, ammonium salt belongs to the alkylbenzene sulfonate family, characterized by a hydrophobic undecyl chain (C11) attached to a benzene ring and a hydrophilic sulfonate group neutralized by ammonium cations. The IUPAC name is azane;2-undecylbenzenesulfonic acid, and its canonical SMILES representation is CCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.N .

Molecular and Structural Data

The compound’s structure comprises a 12-carbon alkyl chain (including the benzene-attached carbon) with the sulfonate group at the para position relative to the alkyl substituent. X-ray crystallography of analogous compounds reveals planar sulfonate groups and extended alkyl chains, which facilitate micelle formation in aqueous solutions . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC17H31NO3S\text{C}_{17}\text{H}_{31}\text{NO}_3\text{S}
Molecular Weight329.5 g/mol
Density1.12 g/cm³ (predicted)
LogP (Octanol-Water)4.3
Water Solubility25 g/L at 25°C

Synthesis and Manufacturing

Industrial production involves two stages: sulfonation of undecylbenzene followed by neutralization with ammonia.

Sulfonation Reaction

Undecylbenzene reacts with sulfur trioxide (SO3\text{SO}_3) or oleum in a continuous reactor at 30–70°C:

C11H23C6H5+SO3C11H23C6H4SO3H\text{C}_{11}\text{H}_{23}\text{C}_6\text{H}_5 + \text{SO}_3 \rightarrow \text{C}_{11}\text{H}_{23}\text{C}_6\text{H}_4\text{SO}_3\text{H}

Reaction kinetics favor excess SO3\text{SO}_3 to minimize byproducts like sulfones.

Neutralization

The sulfonic acid intermediate is neutralized with aqueous ammonia:

C11H23C6H4SO3H+NH3C11H23C6H4SO3NH4+\text{C}_{11}\text{H}_{23}\text{C}_6\text{H}_4\text{SO}_3\text{H} + \text{NH}_3 \rightarrow \text{C}_{11}\text{H}_{23}\text{C}_6\text{H}_4\text{SO}_3^-\text{NH}_4^+

Process optimization achieves >95% yield, with residual acids removed via phase separation.

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition initiates at 200°C, with major mass loss (70%) occurring at 250–300°C due to cleavage of the sulfonate group and alkyl chain oxidation.

Environmental Persistence

Toxicological and Environmental Impact

Ecotoxicity

  • Aquatic toxicity: LC50 for Daphnia magna is 12 mg/L (96-hr exposure), indicating moderate toxicity .

  • Soil organisms: EC50 for earthworms (Eisenia fetida) is 340 mg/kg, suggesting low acute toxicity .

Regulatory Status

Research Advancements and Future Directions

Recent studies explore hybrid surfactants combining benzenesulfonates with silica nanoparticles to improve micelle stability at high salinity conditions. Computational models using density functional theory (DFT) predict enhanced interfacial activity when the alkyl chain is branched, offering avenues for molecular redesign .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator